![molecular formula C21H27N3O2 B5602449 4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)
4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions aimed at achieving specific molecular architectures. For instance, Hussain et al. (2016) synthesized a series of benzamides as potential therapeutic agents for Alzheimer’s disease, demonstrating the intricate steps required to attain structural specificity and desired biological activity (Hussain et al., 2016). Ikemoto et al. (2005) described a practical method for synthesizing a CCR5 antagonist, showcasing the chemical synthesis process and optimization for potential therapeutic compounds (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure is crucial in determining the compound's interaction with biological targets. Demir et al. (2015) utilized X-ray diffraction and DFT calculations to analyze the molecular structure of a similar benzamide compound, highlighting the importance of geometric and electronic structural details in understanding chemical behavior and potential biological activity (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include interactions with enzymes or binding to specific receptors. For example, compounds synthesized by Hussain et al. (2016) exhibited enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer's disease therapy (Hussain et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a significant role in the drug development process. The detailed physical characterization helps in understanding the compound's stability, formulation potential, and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group analysis, and stability under various conditions, are essential for predicting the compound's behavior in biological systems and its interaction with other molecules. Studies like those conducted by Demir et al. (2015) provide valuable insights into these aspects through experimental and computational analysis (Demir et al., 2015).
科学的研究の応用
Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that possess good or moderate activities against test microorganisms (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Agents
A study synthesized novel derivatives from visnaginone and khellinone, revealing that these compounds exhibit significant cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Dopamine D(3) Receptor Ligands
Alterations in the aromatic ring linked to the N-1 piperazine ring have led to the identification of derivatives with moderate D(3) affinity, highlighting the structural features crucial for D(3) receptor affinity and selectivity (Leopoldo et al., 2002).
Alzheimer's Disease Therapy
A series of benzamides have been synthesized as potential therapeutic agents for Alzheimer's disease, showing significant enzyme inhibition activity against butyrylcholinesterase, indicating their potential therapeutic effect as targets for this disease (Hussain et al., 2016).
Serotonin Receptors in Alzheimer's Disease
The use of a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease patients has revealed significant decreases in receptor densities, correlating with the worsening of clinical symptoms and providing insights into the pathology of Alzheimer's disease and potential therapeutic targets (Kepe et al., 2006).
特性
IUPAC Name |
4-ethoxy-3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-4-26-20-10-5-17(15-16(20)2)21(25)22-18-6-8-19(9-7-18)24-13-11-23(3)12-14-24/h5-10,15H,4,11-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXIHKAREMHNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)
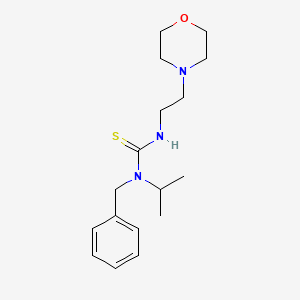
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)
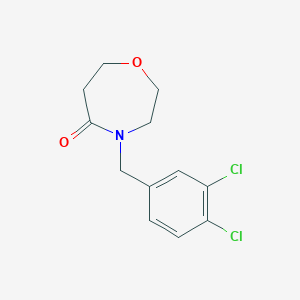
![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)
![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)
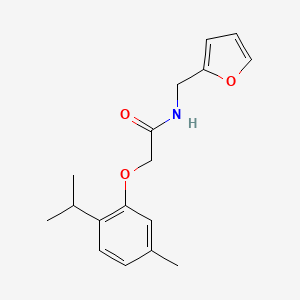
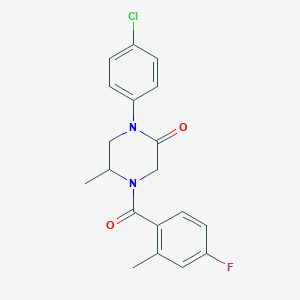

![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)
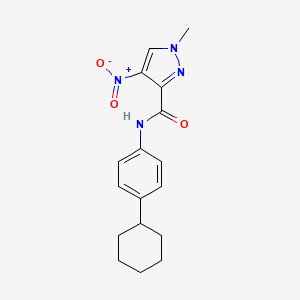
![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)